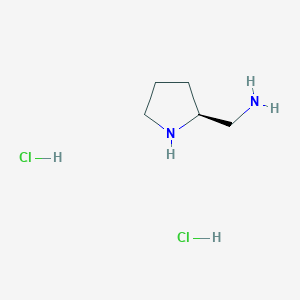

(S)-Pyrrolidin-2-ylmethanamine dihydrochloride

Description

Properties

IUPAC Name |

[(2S)-pyrrolidin-2-yl]methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2.2ClH/c6-4-5-2-1-3-7-5;;/h5,7H,1-4,6H2;2*1H/t5-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZRLFKCODRAOAY-XRIGFGBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S)-Pyrrolidin-2-ylmethanamine Dihydrochloride: A Comprehensive Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Pyrrolidin-2-ylmethanamine dihydrochloride is a chiral organic compound that has garnered significant attention within the scientific community, particularly in the fields of medicinal chemistry and asymmetric synthesis. Its pyrrolidine core is a prevalent structural motif in a vast array of natural products and pharmacologically active molecules.[1][2][3] This guide provides a comprehensive overview of the chemical and physical properties of this compound, its applications, and essential protocols for its handling, analysis, and utilization.

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a versatile scaffold in drug discovery.[2][4] Its three-dimensional structure allows for the exploration of pharmacophore space, contributing to the stereochemistry and potency of drug candidates.[2] The nitrogen atom within the pyrrolidine ring can act as a hydrogen bond donor or acceptor, enhancing interactions with biological targets and potentially improving aqueous solubility and other physicochemical properties.[3]

Chemical and Physical Properties

This compound is the hydrochloride salt of (S)-Pyrrolidin-2-ylmethanamine. The addition of two hydrochloride moieties enhances the compound's stability and water solubility, making it easier to handle and formulate.

Chemical Structure and Identification

-

Chemical Name: this compound[5]

-

Synonyms: (2S)-2-pyrrolidinylmethanamine dihydrochloride[5]

-

Molecular Formula: C5H14Cl2N2[5]

-

Molecular Weight: 173.08 g/mol [5]

Caption: Chemical Structure of this compound.

Physicochemical Data

| Property | Value | Source |

| Melting Point | 124 - 125 °C (for the (R)-enantiomer) | |

| Boiling Point | 60-62°C / 21 Torr (for the free base) | [7] |

| Density | 0.9 ± 0.1 g/cm³ (for the free base) | [7][8] |

| Solubility | Miscible with water | [9] |

| Appearance | White to off-white solid |

Note: Some data is for the corresponding free base or the (R)-enantiomer, as data for the dihydrochloride salt is limited.

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrrolidine ring protons and the aminomethyl group. The chemical shifts will be influenced by the protonation of the nitrogen atoms.

-

¹³C NMR: The carbon NMR spectrum will display five distinct signals corresponding to the five carbon atoms in the molecule.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for N-H stretching (from the ammonium and primary amine groups), C-H stretching, and N-H bending vibrations.

-

Mass Spectrometry: The mass spectrum of the free base would show a molecular ion peak corresponding to its molecular weight (100.16 g/mol ).[10]

Reactivity and Stability

This compound is a stable compound under standard conditions.[11] The dihydrochloride salt form enhances its stability, particularly against oxidation and degradation. The reactivity of this compound is primarily centered around the two amine groups.

The primary amine is a potent nucleophile and can participate in a variety of chemical transformations, including acylation, alkylation, and Schiff base formation.[12] The secondary amine within the pyrrolidine ring also exhibits nucleophilic character. The reactivity of these amines is a key feature that enables the use of this molecule as a building block in organic synthesis.

Applications in Research and Drug Development

The pyrrolidine scaffold is a key component in numerous FDA-approved drugs.[4] (S)-Pyrrolidin-2-ylmethanamine, as a chiral building block, is instrumental in the synthesis of various pharmacologically active compounds.

Asymmetric Synthesis and Catalysis

The chiral nature of (S)-Pyrrolidin-2-ylmethanamine makes it a valuable ligand and catalyst in asymmetric synthesis. It can be used to induce stereoselectivity in a variety of chemical reactions, leading to the formation of enantiomerically pure products. For instance, it can be employed in the asymmetric α-fluorination of aldehydes.[12]

Precursor for Active Pharmaceutical Ingredients (APIs)

This compound serves as a crucial intermediate in the synthesis of several important drugs.[1] For example, it is a precursor for the synthesis of certain antiviral and antipsychotic medications.[1] The pyrrolidine moiety often plays a critical role in the binding of the drug to its biological target.[3]

Caption: Role of this compound in API Synthesis.

Experimental Protocols

General Handling and Storage

This compound is a corrosive substance and should be handled with care.[8]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[13][14]

-

Ventilation: Handle in a well-ventilated area or under a chemical fume hood.[14]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[8][15]

Analytical Method: HPLC-MS/MS

A hydrophilic interaction liquid chromatography-tandem mass spectrometry (HILIC-LC-MS/MS) method can be adapted for the quantitative analysis of (S)-Pyrrolidin-2-ylmethanamine. The following is a general protocol outline.

Objective: To quantify the concentration of (S)-Pyrrolidin-2-ylmethanamine in a given sample.

Materials:

-

This compound standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid

-

Internal standard (e.g., a deuterated analog)

-

HPLC system coupled with a tandem mass spectrometer

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations.[16]

-

Sample Preparation: Dissolve the sample in an appropriate solvent and add the internal standard.

-

Chromatographic Separation:

-

Column: HILIC column

-

Mobile Phase: A gradient of acetonitrile and water with a formic acid modifier.

-

Flow Rate: Optimized for the column dimensions.

-

Injection Volume: Typically 5-10 µL.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Monitoring Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor the transition of the precursor ion to a specific product ion for both the analyte and the internal standard.[17]

-

-

Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standard solutions. Determine the concentration of the analyte in the sample from this curve.[16]

Caption: General workflow for HPLC-MS/MS analysis.

Safety and Hazard Information

(S)-Pyrrolidin-2-ylmethanamine and its salts are classified as hazardous materials.

-

Hazards: Causes severe skin burns and eye damage.[18] Harmful if swallowed or inhaled. The free base is a flammable liquid and vapor.[18]

-

First Aid Measures:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[13][15]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[13][15]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[13][15]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.[13]

-

In all cases of exposure, seek immediate medical attention. [13][14]

-

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, national, and international regulations.[13][14]

Conclusion

This compound is a valuable and versatile chiral building block in modern organic and medicinal chemistry. Its unique structural features and reactivity make it an essential component in the synthesis of a wide range of biologically active molecules. A thorough understanding of its chemical properties, handling procedures, and analytical methods is crucial for its safe and effective utilization in research and drug development.

References

-

Sdfine. (n.d.). Chemwatch GHS SDS 1922. Retrieved from [Link]

-

BIOSYNCE. (n.d.). (S)-Pyrrolidin-2-ylmethanamine Cas 69500-64-7. Retrieved from [Link]

-

MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

-

precisionFDA. (n.d.). 2-PYRROLIDINEMETHANAMINE DIHYDROCHLORIDE, (2R)-. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyrrolidine. Retrieved from [Link]

-

Mayr's Database of Reactivity Parameters. (n.d.). Molecule (S)-pyrrolidin-2-ylmethanamine. Retrieved from [Link]

-

Amazon. (n.d.). This compound, 95% Purity, C5H14Cl2N2, 5 grams. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Pyrrolidinemethanamine. PubChem Compound Database. Retrieved from [Link]

-

BIOSYNCE. (n.d.). Pyrrolidin-2-ylmethanamine CAS 57734-57-3. Retrieved from [Link]

-

SpringerLink. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

-

YouTube. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2011). METHOD OF ANALYSIS N–methyl–2-pyrrolidone. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (S)-Pyrrolidin-2-ylmethanamine. PubChem Substance Database. Retrieved from [Link]

-

YouTube. (2019). Solving A Viewer's Unknown Using NMR, IR and MS Spectroscopy! - Example 4. Retrieved from [Link]

-

PubMed. (2010). Validated hydrophilic interaction LC-MS/MS method for determination of 2-pyrrolidinone residue: applied to a depletion study of 2-pyrrolidinone in swine liver. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Problems from Previous Years' Exams. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. enamine.net [enamine.net]

- 5. This compound | 103382-84-9 [sigmaaldrich.com]

- 6. jk-sci.com [jk-sci.com]

- 7. biosynce.com [biosynce.com]

- 8. biosynce.com [biosynce.com]

- 9. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 10. 2-Pyrrolidinemethanamine | C5H12N2 | CID 72032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. (S)-Pyrrolidin-2-ylmethanamine , 98% , 69500-64-7 - CookeChem [cookechem.com]

- 13. fishersci.com [fishersci.com]

- 14. aksci.com [aksci.com]

- 15. fishersci.ca [fishersci.ca]

- 16. fda.gov [fda.gov]

- 17. Validated hydrophilic interaction LC-MS/MS method for determination of 2-pyrrolidinone residue: applied to a depletion study of 2-pyrrolidinone in swine liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. fluorochem.co.uk [fluorochem.co.uk]

An In-depth Technical Guide to (S)-Pyrrolidin-2-ylmethanamine Dihydrochloride: A Chiral Building Block for Modern Synthesis

This guide provides an in-depth technical overview of (S)-Pyrrolidin-2-ylmethanamine dihydrochloride, a versatile chiral building block crucial for researchers, scientists, and professionals in drug development and asymmetric synthesis. This document delves into its chemical properties, synthesis, and applications, with a focus on the scientific principles that underpin its utility. Every protocol and piece of data is presented to ensure technical accuracy and reproducibility, forming a self-validating system of information for the practicing scientist.

Core Molecular Attributes and Physicochemical Properties

(S)-Pyrrolidin-2-ylmethanamine, a derivative of the amino acid L-proline, is a foundational chiral amine. Its utility is often enhanced by its conversion to the dihydrochloride salt, which improves its stability, shelf-life, and handling characteristics. The salt form is typically a crystalline solid, which is more convenient for weighing and dispensing compared to the viscous liquid free base.

The incorporation of two hydrochloride moieties significantly influences the molecule's properties, most notably its solubility. As a salt, it exhibits high solubility in aqueous media and polar protic solvents, a critical factor for its use in various reaction conditions and biological assays.[1]

Table 1: Key Physicochemical and Structural Data

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₄Cl₂N₂ | [1][2] |

| Molecular Weight | 173.08 g/mol | [1][2] |

| CAS Number | 103382-84-9 | [2] |

| IUPAC Name | [(2S)-pyrrolidin-2-yl]methanamine;dihydrochloride | [2] |

| Synonyms | (2S)-2-Pyrrolidinylmethanamine dihydrochloride | - |

| Appearance | White to off-white crystalline solid (typical) | General Knowledge |

| Melting Point | 124-125 °C (for the (R)-enantiomer) | |

| Solubility | Soluble in water | [1] |

| Predicted pKa (Free Base) | 10.68 ± 0.10 | [3] |

Note on Melting Point: The melting point is cited for the (R)-enantiomer dihydrochloride; the (S)-enantiomer is expected to have an identical melting point. Note on pKa: The pKa value is a prediction for the free base. The dihydrochloride salt will exhibit different acidic properties due to the protonated amine groups.

Synthesis and Preparation: From Chiral Pool to Purified Salt

The synthesis of (S)-Pyrrolidin-2-ylmethanamine originates from the chiral pool, most commonly from the naturally abundant amino acid L-proline. This ensures the stereochemical integrity of the chiral center at the C2 position of the pyrrolidine ring.

Synthesis of the Free Base

A prevalent and robust method for synthesizing the free base involves the reduction of L-prolinamide. This transformation is typically achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent such as tetrahydrofuran (THF). A key advantage of this method is its ability to preserve the optical purity of the starting material, yielding (S)-Pyrrolidin-2-ylmethanamine with high enantiomeric excess.[4][5]

Caption: Synthesis of the free base from L-Prolinamide.

Preparation of the Dihydrochloride Salt

The conversion of the free base to the dihydrochloride salt is a critical step for improving the compound's handling and stability. This is a standard acid-base neutralization reaction. While specific, peer-reviewed protocols for this exact molecule are proprietary, a general and reliable laboratory procedure can be followed.

Experimental Protocol: Dihydrochloride Salt Formation

-

Dissolution: Dissolve the purified (S)-Pyrrolidin-2-ylmethanamine free base in a suitable anhydrous solvent, such as diethyl ether or methanol, at a concentration of approximately 1 M.

-

Acidification: Cool the solution in an ice bath (0-5 °C). Slowly add a solution of hydrogen chloride (HCl) in the same solvent (e.g., 2 M HCl in diethyl ether) dropwise with constant stirring. A minimum of two molar equivalents of HCl must be added to ensure the protonation of both the primary and secondary amine groups.

-

Precipitation: The dihydrochloride salt will precipitate out of the solution as a white solid. Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.

-

Isolation: Collect the solid product by vacuum filtration.

-

Washing: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any residual impurities.

-

Drying: Dry the resulting white crystalline solid under vacuum to yield pure this compound.

Caption: Workflow for the preparation of the dihydrochloride salt.

Applications in Asymmetric Synthesis and Drug Discovery

The pyrrolidine scaffold is a privileged structure in medicinal chemistry and a cornerstone of organocatalysis.[6] The chiral nature of (S)-Pyrrolidin-2-ylmethanamine makes it a valuable precursor for synthesizing complex molecules with specific stereochemistry, which is crucial as the biological activity of enantiomers can differ significantly.

Role as an Organocatalyst

(S)-Pyrrolidin-2-ylmethanamine and its derivatives are employed as organocatalysts, particularly in reactions that proceed through enamine or iminium ion intermediates. These catalysts are highly effective in promoting a variety of asymmetric transformations.[7]

Key Asymmetric Reactions Catalyzed by Pyrrolidine Derivatives:

-

Michael Additions: Catalyzing the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.

-

Aldol Reactions: Facilitating the stereoselective formation of carbon-carbon bonds between aldehydes and ketones.[8]

-

Mannich Reactions: Enabling the asymmetric synthesis of β-amino carbonyl compounds.

-

α-Functionalization of Aldehydes: Used in reactions like α-fluorination and α-amination.[3]

The catalytic cycle typically involves the formation of a chiral enamine from the catalyst and a carbonyl substrate. This enamine then reacts with an electrophile from a specific face, dictated by the stereochemistry of the catalyst, thereby inducing asymmetry in the product.

Caption: Generalized enamine activation cycle in organocatalysis.

Building Block in Pharmaceutical Synthesis

The pyrrolidine ring is a common motif in many FDA-approved drugs.[6] (S)-Pyrrolidin-2-ylmethanamine serves as a key starting material or intermediate in the synthesis of various active pharmaceutical ingredients (APIs). For instance, it is a precursor for synthesizing compounds like Raclopride, a selective dopamine antagonist used in neurological research.[4][5] Its bifunctional nature, possessing both a primary and a secondary amine, allows for selective modification and elaboration into more complex molecular architectures.

Analytical Methods for Quality Control: Enantiomeric Purity Determination

Ensuring the enantiomeric purity of a chiral compound is paramount in drug development. The most reliable and widely used technique for this purpose is Chiral High-Performance Liquid Chromatography (HPLC).

Chiral HPLC for Enantiomeric Excess (ee) Determination

Chiral HPLC methods can be categorized as either direct or indirect.[9]

-

Direct Methods: Utilize a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

-

Indirect Methods: Involve derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column.

For (S)-Pyrrolidin-2-ylmethanamine, which lacks a strong chromophore for UV detection, an indirect method involving derivatization is often preferred.

Protocol: Indirect Chiral HPLC via Derivatization

This protocol is based on established methods for similar chiral amines and provides a robust starting point for validation.[10]

-

Derivatization:

-

React a sample of (S)-Pyrrolidin-2-ylmethanamine with a suitable chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide).

-

The reaction creates two diastereomers. The (S)-amine will react to form the (S,L)-diastereomer, while any contaminating (R)-amine will form the (R,L)-diastereomer.

-

-

Sample Preparation:

-

Prepare a standard solution of the derivatized sample in the mobile phase at a concentration of approximately 1 mg/mL.

-

Prepare a derivatized racemic standard to confirm the retention times of both diastereomers.

-

-

HPLC Conditions:

-

Column: A standard reversed-phase column, such as a Hypersil BDS C18 (4.6 x 250mm, 5µm).[10]

-

Mobile Phase: A buffered acetonitrile/water mixture. For example, a 22:78 (v/v) mixture of acetonitrile and an aqueous buffer (e.g., water with 0.3% triethylamine, pH adjusted to 6.0 with phosphoric acid).[10]

-

Flow Rate: 0.7 - 1.0 mL/min.[10]

-

Column Temperature: 30 °C.[10]

-

Detection: UV detector set at a wavelength appropriate for the derivative (e.g., 335-340 nm for Marfey's reagent derivatives).[10]

-

-

Data Analysis and ee Calculation:

-

Integrate the peak areas corresponding to the two diastereomers in the sample chromatogram.

-

Calculate the enantiomeric excess (ee) using the formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

-

Caption: Workflow for determining enantiomeric purity via indirect HPLC.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring the safe handling of all chemicals is paramount. Although a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from the free base and analogous amine hydrochlorides can be used to establish safe handling procedures.

Table 2: Hazard and Safety Information Summary

| Category | Recommendation | Source(s) |

| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | General SDS for similar amine hydrochlorides |

| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection (safety glasses/goggles), and face protection. | General laboratory safety standards |

| Handling | Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling. | General laboratory safety standards |

| Storage | Store in a tightly-closed container in a cool, dry, well-ventilated place away from incompatible substances like strong oxidizing agents. | General laboratory safety standards |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. | General SDS for similar amine hydrochlorides |

| First Aid (Skin) | Take off contaminated clothing. Wash skin with plenty of soap and water. If irritation occurs, get medical advice. | General SDS for similar amine hydrochlorides |

Conclusion

This compound is a high-value chiral building block whose utility is firmly established in both academic research and industrial drug development. Its straightforward synthesis from the chiral pool, coupled with its efficacy as a precursor for organocatalysts and pharmaceutical intermediates, ensures its continued importance. This guide has provided the core technical knowledge—from physicochemical properties and synthesis protocols to state-of-the-art analytical methods—required for its effective and safe implementation in the laboratory. The rigorous application of these principles and protocols will enable scientists to leverage this versatile molecule to its full potential in the creation of novel chemical entities.

References

-

Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. (n.d.). PMC. Retrieved January 14, 2026, from [Link]

-

Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (n.d.). PubMed Central. Retrieved January 14, 2026, from [Link]

-

Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (2023). OUCI. Retrieved January 14, 2026, from [Link]

-

Recent advances in organocatalytic asymmetric synthesis of polysubstituted pyrrolidines. (2014). Semantic Scholar. Retrieved January 14, 2026, from [Link]

-

Asymmetric Baylis–Hillman reaction catalyzed by pyrrolidine based organocatalyst. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). PMC. Retrieved January 14, 2026, from [Link]

-

2-Pyrrolidinone (HMDB0002039). (n.d.). Human Metabolome Database. Retrieved January 14, 2026, from [Link]

- Processes for preparing pyrrolidine compounds. (2020). Google Patents.

-

Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. (2021). PMC. Retrieved January 14, 2026, from [Link]

-

Chiral HPLC separation: strategy and approaches. (2022). Chiralpedia. Retrieved January 14, 2026, from [Link]

-

Chiral Drug Separation. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). MDPI. Retrieved January 14, 2026, from [Link]

-

This compound | 103382-84-9. (n.d.). J&K Scientific. Retrieved January 14, 2026, from [Link]

-

Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. (2023). Juniper Publishers. Retrieved January 14, 2026, from [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI. Retrieved January 14, 2026, from [Link]

-

2-Pyrrolidinemethanamine | C5H12N2 | CID 72032. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Pyrrolidine. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]

- Preparation method of (S) -N-ethyl-2-aminomethyl pyrrolidine. (2012). Google Patents.

- Process for the preparation of chiral pyrollidine-2-yl- methanol derivatives. (n.d.). Google Patents.

-

A Validated Chiral LC Method for the Enantioselective Analysis of Levetiracetam and Its Enantiomer R-alpha-ethyl-2-oxo-pyrrolidine Acetamide on Amylose-Based Stationary Phase. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]

-

Mayr's Database Of Reactivity Parameters: Molecule(S)-pyrrolidin-2-ylmethanamine. (n.d.). Mayr's Database. Retrieved January 14, 2026, from [Link]

-

One-pot Preparation of ( S )- N -[( S )-1-Hydroxy-4-methyl-1,1-diphenylpentan-2-yl]pyrrolidine-2-carboxamide from L-Proline. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

SOLUBILITY DATA SERIES. (n.d.). IUPAC. Retrieved January 14, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. jk-sci.com [jk-sci.com]

- 3. (S)-Pyrrolidin-2-ylmethanamine , 98% , 69500-64-7 - CookeChem [cookechem.com]

- 4. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. juniperpublishers.com [juniperpublishers.com]

A Senior Scientist's Guide to the Synthesis of (S)-Pyrrolidin-2-ylmethanamine Dihydrochloride from L-Proline

Abstract

(S)-Pyrrolidin-2-ylmethanamine serves as a critical chiral building block in modern medicinal chemistry, integral to the synthesis of numerous pharmaceutical compounds. Its stereospecific synthesis from the readily available and inexpensive chiral pool starting material, L-proline, is a cornerstone process for drug development and manufacturing. This in-depth technical guide provides a comprehensive overview of a robust and scalable four-step synthetic route. We will dissect the strategic rationale behind each transformation, from initial amine protection to final product isolation. This document furnishes detailed, field-proven experimental protocols, mechanistic insights, and characterization data to empower researchers, chemists, and drug development professionals in the successful execution and optimization of this synthesis.

Strategic Overview of the Synthesis

The conversion of L-proline, a naturally occurring amino acid, to (S)-Pyrrolidin-2-ylmethanamine dihydrochloride is a classic example of chiral pool synthesis. The inherent stereochemistry of the L-proline starting material is preserved throughout the reaction sequence, obviating the need for chiral resolutions or asymmetric synthesis. The overall strategy involves the selective transformation of the carboxylic acid functional group into an aminomethyl group.

This is achieved through a reliable four-step sequence:

-

N-Protection: The secondary amine of L-proline is protected to prevent its interference in subsequent steps. The tert-butoxycarbonyl (Boc) group is the protector of choice due to its stability and ease of removal under acidic conditions that are compatible with the final product's salt form.[1][2]

-

Amidation: The carboxylic acid of N-Boc-L-proline is converted to a primary amide. This transformation is a critical step that introduces the second nitrogen atom required in the final product.

-

Reduction: The newly formed amide is reduced to a primary amine using a powerful hydride reducing agent. This step effectively converts the carbonyl group into a methylene group (-CH₂-).

-

Deprotection & Salt Formation: The Boc protecting group is removed under acidic conditions, which simultaneously protonates both amine groups to yield the final, stable dihydrochloride salt.[2][3]

The entire workflow is visualized below, outlining the progression from the starting material to the final product with key reagents for each step.

Caption: Overall synthetic workflow from L-Proline.

Step 1: N-Protection of L-Proline

Scientific Rationale

The secondary amine in L-proline is nucleophilic and would compete with the desired reactions at the carboxylic acid site. Therefore, its protection is mandatory. The tert-butoxycarbonyl (Boc) group is ideal for this purpose. It is introduced using di-tert-butyl dicarbonate, (Boc)₂O, and is stable to the basic and reductive conditions of the subsequent steps but is readily cleaved under strong acid.[1][4]

Detailed Experimental Protocol

-

Dissolution: Suspend L-proline (1.0 eq) in a suitable solvent mixture, such as water/acetone (1:1 v/v) or water/THF.[5]

-

Basification: Cool the suspension to 0 °C in an ice bath and add a base, such as triethylamine (Et₃N, 1.5 eq) or an aqueous solution of sodium hydroxide (NaOH), to deprotonate the carboxylic acid and facilitate the dissolution of L-proline.[5][6]

-

Boc Anhydride Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise or as a solution in the organic co-solvent, ensuring the reaction temperature is maintained below 10 °C.[5]

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 2-4 hours or until TLC analysis (e.g., using a mobile phase of DCM:MeOH:AcOH 95:5:0.1) indicates complete consumption of L-proline.

-

Work-up & Isolation:

-

Concentrate the reaction mixture under reduced pressure to remove the organic solvent.

-

Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with a cold, dilute acid (e.g., 1M HCl or citric acid). This protonates the product's carboxylic acid, causing it to become less water-soluble.

-

Extract the product, N-Boc-L-proline, into an organic solvent like ethyl acetate (3x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield N-Boc-L-proline, typically as a white solid or a colorless oil. The product is often of sufficient purity to proceed without further purification.

-

Step 2: Amidation of N-Boc-L-Proline

Scientific Rationale

Converting the carboxylic acid to a primary amide introduces the nitrogen atom that will become the primary amine of the aminomethyl side chain. Direct amidation requires harsh conditions; therefore, the carboxylic acid is first activated using a coupling agent. A common and efficient method involves the use of carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) to improve efficiency and suppress potential racemization. The activated species then readily reacts with an ammonia source.

Caption: Simplified workflow for EDC-mediated amidation.

Detailed Experimental Protocol

-

Setup: Dissolve N-Boc-L-proline (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C.

-

Activation: Add HOBt (1.1 eq) followed by the dropwise addition of a solution of EDC hydrochloride (1.2 eq) in the reaction solvent. Stir the mixture at 0 °C for 30-60 minutes to form the activated ester.

-

Amidation: Bubble anhydrous ammonia gas through the reaction mixture or add a solution of ammonia in an organic solvent (e.g., 2M NH₃ in methanol) dropwise at 0 °C.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.

-

Work-up & Isolation:

-

Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the product into ethyl acetate or DCM. The urea byproduct formed from EDC is water-soluble and will remain in the aqueous phase, simplifying purification.

-

Wash the combined organic layers sequentially with dilute acid (e.g., 5% citric acid), saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude N-Boc-L-prolinamide can be purified by column chromatography on silica gel or by recrystallization.

-

Step 3: Reduction of N-Boc-L-Prolinamide

Scientific Rationale

The reduction of the amide functional group to an amine is a challenging transformation that requires a potent reducing agent. Lithium aluminum hydride (LiAlH₄ or LAH) is the reagent of choice for this step, as it is powerful enough to reduce amides, whereas milder reagents like sodium borohydride (NaBH₄) are ineffective.[7][8] LAH provides a source of hydride ions (H⁻) that effectively replaces the carbonyl oxygen with two hydrogen atoms.[7] This reaction must be conducted under strictly anhydrous conditions, as LAH reacts violently with water.[8][9]

Detailed Experimental Protocol

-

Safety First: LiAlH₄ is a highly reactive and pyrophoric reagent. All glassware must be rigorously dried, and the reaction must be conducted under a dry, inert atmosphere (nitrogen or argon) by a trained professional.

-

LAH Suspension: In a flame-dried, three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, suspend LiAlH₄ (approx. 2.0-3.0 eq) in a dry ethereal solvent, such as anhydrous tetrahydrofuran (THF) or diethyl ether. Cool the suspension to 0 °C.

-

Substrate Addition: Dissolve N-Boc-L-prolinamide (1.0 eq) in anhydrous THF and add it dropwise to the stirred LAH suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

-

Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4-12 hours, or until the starting material is consumed as confirmed by TLC.

-

Work-up (Fieser Method): This quenching procedure is critical for safety and product isolation.

-

Cool the reaction mixture back down to 0 °C.

-

Slowly and carefully add 'X' mL of water, where 'X' is the mass of LAH in grams used.

-

Add 'X' mL of 15% aqueous NaOH.

-

Add '3X' mL of water.

-

Stir the resulting granular white precipitate vigorously for 1-2 hours at room temperature.

-

-

Isolation:

-

Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

-

Combine the filtrate and washings and concentrate under reduced pressure to yield the crude N-Boc-(S)-pyrrolidin-2-ylmethanamine, which can be purified by chromatography if necessary.

-

Step 4: Boc Deprotection and Dihydrochloride Salt Formation

Scientific Rationale

The final step involves the removal of the Boc protecting group. This is achieved through acid-catalyzed hydrolysis.[10] Using a solution of hydrogen chloride (HCl) in an anhydrous organic solvent like 1,4-dioxane, methanol, or diethyl ether is highly advantageous.[2][3] This method not only cleaves the Boc group but also protonates the two basic nitrogen atoms in the molecule, leading to the direct precipitation of the desired this compound salt in a clean and efficient manner.[2][11]

Detailed Experimental Protocol

-

Dissolution: Dissolve the crude or purified N-Boc-(S)-pyrrolidin-2-ylmethanamine (1.0 eq) in a minimal amount of a suitable solvent like methanol or ethyl acetate.

-

Acidification: Cool the solution to 0 °C and add a solution of 4M HCl in 1,4-dioxane (a significant excess, e.g., 5-10 eq) dropwise.[3]

-

Precipitation: The product dihydrochloride salt is typically insoluble in the reaction medium and will begin to precipitate as a white solid.

-

Reaction: Stir the resulting slurry at room temperature for 2-4 hours to ensure complete deprotection. The reaction progress can be monitored by the disappearance of the starting material on TLC or LC-MS.

-

Isolation & Purification:

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold diethyl ether or the reaction solvent to remove any non-polar impurities and excess HCl.[2]

-

Dry the white solid under high vacuum to afford pure this compound.

-

Product Characterization

The final product should be characterized to confirm its identity and purity. The following data are typical for the target compound.

| Parameter | Expected Value |

| Appearance | White to off-white crystalline solid |

| Molecular Formula | C₅H₁₄Cl₂N₂ |

| Molecular Weight | 173.08 g/mol [12] |

| ¹H NMR (D₂O) | δ ~3.6-3.8 (m, 1H), 3.2-3.4 (m, 4H), 2.0-2.2 (m, 1H), 1.8-2.0 (m, 1H), 1.5-1.7 (m, 2H) |

| ¹³C NMR (D₂O) | δ ~59.0, 45.5, 43.0, 27.0, 24.0 |

| Optical Rotation | Specific rotation ([α]D) should be measured and compared to literature values. |

Safety and Handling

-

LiAlH₄: Extremely flammable and water-reactive. Handle only in a fume hood under an inert atmosphere. Use appropriate personal protective equipment (PPE), including flame-resistant lab coat, safety glasses, and gloves.

-

Strong Acids/Bases: Reagents like concentrated HCl, NaOH, and triethylamine are corrosive. Handle with care and appropriate PPE.

-

Solvents: Organic solvents like THF, DCM, and diethyl ether are flammable and should be handled in a well-ventilated area away from ignition sources.

This guide provides a robust framework for the synthesis of this compound. As with any chemical synthesis, researchers should perform their own risk assessment and optimization based on their laboratory conditions and scale.

References

- BenchChem. (2025). Boc-L-proline: A Comprehensive Technical Guide for Researchers and Drug Development Professionals.

- Organic Syntheses. (n.d.). L-Proline.

- Google Patents. (n.d.). CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

- Benchchem. (2025). Boc deprotection methods for (R)-3-(Boc-amino)pyrrolidine.

- Google Patents. (n.d.). CN104326960A - Method for preparing Boc-L-proline.

- Green Chemistry (RSC Publishing). (n.d.). Racemization-free and scalable amidation of l-proline in organic media using ammonia and a biocatalyst only.

- MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.

- Common Organic Chemistry. (n.d.). Boc Deprotection - HCl.

- Sigma-Aldrich. (n.d.). This compound.

- Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.

- ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl?.

- YouTube. (2018). Lithium aluminum hydride reduction.

- Fisher Scientific. (n.d.). Amine Protection / Deprotection.

- Quora. (2016). How exactly does Lithium Aluminium Hydride reduce different organic compounds?.

- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Boc Deprotection - HCl [commonorganicchemistry.com]

- 4. Amine Protection / Deprotection [fishersci.co.uk]

- 5. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]

- 6. rsc.org [rsc.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. quora.com [quora.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]

- 11. researchgate.net [researchgate.net]

- 12. This compound | 103382-84-9 [sigmaaldrich.com]

Introduction: Understanding the Molecule and its Associated Risks

An In-Depth Technical Guide to the Safe Handling of (S)-Pyrrolidin-2-ylmethanamine Dihydrochloride

(S)-Pyrrolidin-2-ylmethanamine, a chiral vicinal diamine, and its dihydrochloride salt are valuable building blocks in modern synthetic chemistry.[1] Their utility is particularly noted in the fields of medicinal chemistry and materials science, where they serve as key intermediates in the synthesis of complex molecules, including compounds with potential antitumor activity and as organocatalysts.[1][2] As with any reactive chemical intermediate, a comprehensive understanding of its hazard profile is not merely a regulatory formality but a prerequisite for safe and effective research.

This guide, prepared for researchers, scientists, and drug development professionals, moves beyond a simple recitation of safety data sheet (SDS) information. It provides a detailed framework for risk assessment and mitigation, grounded in the principles of chemical reactivity and toxicology. Our objective is to empower the scientist with the knowledge to handle this compound with confidence and precision, ensuring both personal safety and the integrity of experimental outcomes.

Chapter 1: Hazard Identification and Risk Assessment

A thorough risk assessment begins with a clear-eyed view of the intrinsic hazards of the material. This compound is a solid substance that presents multiple health hazards upon exposure.

GHS Hazard Profile

The Globally Harmonized System (GHS) provides a universal framework for classifying chemical hazards. The profile for this compound necessitates a high degree of caution.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[3] |

| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation.[3] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[3] |

| Acute Toxicity (Oral) | 3 | H301: Toxic if swallowed. |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage. |

Note: Classifications can vary slightly between suppliers. This guide adopts the most stringent classifications (e.g., H301, H314) as a best practice for ensuring maximum safety.

The primary routes of exposure are inhalation of the dust, skin contact, eye contact, and ingestion.[3] The symptoms associated with these exposures range from inflammation and redness to severe chemical burns and respiratory tract irritation.[3][4]

Toxicological Insights

The hazard statements point to three primary areas of concern for the laboratory professional:

-

Dermal and Ocular Corrosivity: The H314 statement, "Causes severe skin burns and eye damage," is of paramount importance. This indicates that upon contact, the compound can cause irreversible damage to tissues. The mechanism is typical of amine salts, which can disrupt cell membranes and denature proteins. This is not a simple irritation; it is destructive. Therefore, preventing contact is the only acceptable safety strategy.

-

Respiratory Irritation: As a fine, crystalline solid, the dihydrochloride salt can easily become airborne during handling (e.g., weighing, transferring). Inhalation of these particles can irritate the mucous membranes of the entire respiratory system, from the nose and throat to the lungs, leading to symptoms like coughing and shortness of breath.[5]

-

Oral Toxicity: The H301 classification, "Toxic if swallowed," underscores the risk of accidental ingestion. This can occur through poor hygiene practices, such as failing to wash hands after handling the compound and before eating, or through contamination of personal items.

Stability and Reactivity Profile

Under recommended storage conditions, this compound is a stable compound.[3] However, its reactivity profile dictates specific handling and storage protocols to avoid hazardous situations.

-

Conditions to Avoid: Dust generation is a primary concern as it increases the risk of inhalation and creates a wider area of potential contamination.[3]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[3] The amine functionality of the molecule can react exothermically with strong oxidizers, potentially leading to a runaway reaction.

-

Hazardous Decomposition Products: In the event of a fire or extreme heat, thermal decomposition can release toxic and irritating gases, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[3]

Chapter 2: Engineering Controls and Personal Protective Equipment (PPE) - A Multi-Layered Defense

The hierarchy of controls is a fundamental principle in chemical safety, prioritizing the elimination or control of hazards at the source.

Primary Engineering Control: The Chemical Fume Hood

All handling of this compound solid must be performed inside a certified chemical fume hood. This is non-negotiable. The fume hood serves two critical functions:

-

Containment: It contains any dust generated during manipulation, preventing it from entering the laboratory atmosphere and being inhaled.

-

Exposure Prevention: The sash acts as a physical barrier, protecting the user from splashes or accidental dispersal of the material.

Ventilation should be adequate to maintain airborne concentrations well below any established exposure limits.

Personal Protective Equipment (PPE) Protocol

PPE is the final barrier between the researcher and the chemical. Its selection and use must be deliberate and meticulous.

Mandatory PPE includes:

-

Hand Protection: Handle with compatible chemical-resistant gloves (e.g., nitrile rubber).[6] Gloves must be inspected for tears or pinholes before each use.[6] Always use proper glove removal technique to avoid skin contact.[6]

-

Eye and Face Protection: Tightly fitting safety goggles are required at a minimum.[6] Given the H314 classification, a face shield worn over safety glasses is strongly recommended, especially when handling larger quantities or when there is a significant risk of splashing.[6]

-

Skin and Body Protection: A flame-retardant, buttoned lab coat must be worn at all times. Ensure clothing fully covers the arms and legs.

Caption: Fig 1. PPE Selection Workflow for handling the title compound.

Chapter 3: Standard Operating Procedures for Safe Handling

Adherence to established protocols is critical for minimizing risk.

Protocol for Weighing and Transferring the Solid

-

Preparation: Don all required PPE as outlined in Chapter 2. Ensure the fume hood is operational and the work surface is clean and uncluttered.

-

Staging: Place a weigh boat on an analytical balance inside the fume hood. Place the stock container of the chemical next to the balance.

-

Transfer: Carefully open the stock container. Using a clean spatula, transfer the desired amount of solid from the stock container to the weigh boat. Perform this action slowly and deliberately to minimize dust generation.

-

Closure: Securely close the stock container immediately after the transfer.

-

Cleanup: Gently wipe the spatula with a dry wipe, and dispose of the wipe in the designated solid chemical waste container.

-

Transport: If the weighed material needs to be moved, cover the weigh boat or transfer it to a sealed vial before removing it from the fume hood.

Storage Requirements

Proper storage is essential for maintaining chemical stability and preventing accidental exposure.

-

Store in a tightly closed container.[3]

-

Keep in a cool, dry, and well-ventilated area.[3]

-

Store away from incompatible substances, particularly strong oxidizing agents.[3]

-

The storage area should be a designated corrosives cabinet and be accessible only to authorized personnel.

Chapter 4: Emergency Procedures - Preparedness and Response

Even with meticulous planning, accidents can occur. A clear, rehearsed emergency plan is vital.

Spill Management Protocol

This protocol applies to small laboratory spills (typically <100g) of the solid material.

-

Evacuate and Alert: Immediately alert personnel in the vicinity. If the spill is large or outside of a containment area (fume hood), evacuate the lab and call emergency services.

-

Assess and Secure: If the spill is small and contained within the fume hood, ensure ventilation is running.

-

PPE: Don appropriate PPE, including double gloves, goggles, face shield, and lab coat.

-

Contain and Clean: Do NOT use water to clean the spill. Gently cover the spill with an inert absorbent material like sand or vermiculite.[3] Carefully sweep or vacuum the material into a labeled, sealable waste container.[3] Avoid any actions that could generate dust.

-

Decontaminate: Wipe the spill area with a damp cloth (water), followed by a soap and water solution. All cleaning materials must be disposed of as hazardous waste.

-

Report: Report the incident to the laboratory supervisor or safety officer.

Caption: Fig 2. Small Spill Response Protocol for the title compound.

First-Aid Measures

Immediate and correct first aid can significantly reduce the severity of an injury. Always show the Safety Data Sheet to attending medical personnel.[3]

-

If Inhaled: Remove the person to fresh air and keep them at rest in a position comfortable for breathing.[3] If breathing is difficult or stops, give artificial respiration. Seek immediate medical attention.

-

If on Skin: Immediately take off all contaminated clothing. Rinse the skin with copious amounts of water/shower for at least 15 minutes. Seek immediate medical attention.

-

If in Eyes: Rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes.[3] Seek immediate medical attention from an ophthalmologist.

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.

Chapter 5: Waste Disposal

All waste containing this compound, including contaminated PPE, spill cleanup materials, and empty containers, must be treated as hazardous waste.

-

Procedure: Collect waste in clearly labeled, sealed containers.

-

Regulations: Dispose of contents and container in accordance with all local, regional, and national environmental regulations.[3] Do not allow the product to enter drains or waterways.[3] Consult with your institution's environmental health and safety (EHS) department for specific guidance.

Conclusion

This compound is a potent chemical tool with a significant hazard profile. Its safe use hinges on a disciplined approach that integrates a thorough understanding of its risks with the consistent application of engineering controls, personal protective equipment, and established handling protocols. By treating this compound with the respect it warrants, researchers can leverage its synthetic utility while maintaining the highest standards of laboratory safety.

References

-

AK Scientific, Inc. Safety Data Sheet: N,N-Dimethyl-1-pyrrolidin-2-ylmethanamine;hydrochloride.

-

Apollo Scientific. Safety Data Sheet: Pyrrolidine.

-

Sigma-Aldrich. Safety Data Sheet: Pyrrolidine.

-

Tambour LTD. Safety Data Sheet.

-

CDH Fine Chemical. Material Safety Data Sheet: PYRROLIDINE.

-

Sigma-Aldrich. Safety Data Sheet: (S)-(-)-2-(Aminomethyl)pyrrolidine dihydrochloride.

-

Mayr's Database of Reactivity Parameters. Molecule: (S)-pyrrolidin-2-ylmethanamine.

-

Fisher Scientific. Safety Data Sheet: 2-Pyrrolidin-1-ylisonicotinaldehyde.

-

Covestro. Safety Data Sheet.

-

Sigma-Aldrich. Safety Data Sheet.

-

Fisher Scientific. Safety Data Sheet: Pyrrolidine.

-

Renishaw. Safety Data Sheet.

-

Fisher Scientific. Safety Data Sheet: 2-(Aminomethyl)-1-ethylpyrrolidine.

-

ITW Performance Polymers. Safety Data Sheet: DEVCON® R-Flex® II Resin.

-

Sigma-Aldrich. Safety Data Sheet: (R)-(+)-2-Aminomethyl-1-ethylpyrrolidine.

-

Fisher Scientific. Safety Data Sheet: (2-Pyrrolidin-1-ylpyrid-4-yl)methylamine.

-

Angene Chemical. Safety Data Sheet: (S)-Pyrrolidin-2-ylmethanamine.

-

Sigma-Aldrich. Product Page: (S)-(+)-2-(Aminomethyl)pyrrolidine.

-

TCI Chemicals. Safety Data Sheet: (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine.

-

J&K Scientific. Product Page: this compound.

-

Santa Cruz Biotechnology. Product Page: (S)-(+)-2-(Aminomethyl)pyrrolidine.

-

Carl ROTH. Safety Data Sheet: 2-Pyrrolidone.

-

MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.

-

Sigma-Aldrich. Product Page: this compound.

Sources

Navigating the Solubility Landscape of (S)-Pyrrolidin-2-ylmethanamine Dihydrochloride in Organic Solvents: A Technical Guide

This guide provides an in-depth technical exploration of the solubility characteristics of (S)-Pyrrolidin-2-ylmethanamine dihydrochloride, a chiral building block of significant interest in pharmaceutical synthesis.[1][2][3] Intended for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the principles governing its solubility, a robust experimental framework for its determination, and a predictive outlook on its behavior in various organic media.

Introduction: The Challenge of a Dihydrochloride Salt

(S)-Pyrrolidin-2-ylmethanamine, a cyclic secondary amine, is a valuable synthon in the creation of complex molecular architectures.[1] Its conversion to a dihydrochloride salt enhances stability and simplifies handling. However, this salt formation profoundly alters its physicochemical properties, particularly its solubility. The presence of two hydrochloride moieties introduces strong ionic character, making the molecule highly polar.

As a general principle, amine salts are characterized by their charge, polarity, and hydrogen-bonding capabilities, which collectively increase their solubility in polar solvents like water and decrease it in nonpolar organic solvents such as ether.[4][5] The dihydrochloride salt of (S)-Pyrrolidin-2-ylmethanamine is therefore expected to exhibit a strong preference for polar environments, a critical consideration for reaction engineering, purification, and formulation development.

Theoretical Framework for Solubility

The solubility of this compound in any given organic solvent is governed by a thermodynamic equilibrium between the solid-state crystal lattice and the solvated ions. The extent of dissolution is a function of the interplay between lattice energy (the strength of the ionic bonds in the crystal) and the solvation energy (the energy released when solvent molecules interact with the individual ions).

Several key factors dictate this balance:

-

Solvent Polarity: Polar solvents with high dielectric constants are more effective at shielding the positive and negative charges of the ions, thereby weakening the ionic interactions of the crystal lattice. Protic polar solvents, such as alcohols, can further stabilize the ions through hydrogen bonding with both the ammonium cations and the chloride anions.

-

Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor is crucial. The N-H groups of the protonated pyrrolidine ring and the primary amine are strong hydrogen bond donors, while the chloride ions are effective hydrogen bond acceptors. Solvents capable of participating in this network will promote solubility.

-

Molecular Size and Shape of the Solvent: The steric bulk of the solvent molecules can influence their ability to effectively pack around and solvate the ions.

Based on these principles, a qualitative solubility trend can be predicted across different classes of organic solvents.

Predictive Solubility Profile

While specific experimental data for this compound is not widely published, we can extrapolate expected solubility trends based on the principles of physical organic chemistry. The following table provides a predictive summary. It is imperative for researchers to experimentally verify these predictions.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High to Moderate | High polarity and hydrogen bonding capacity effectively solvate both the cation and the chloride anions. |

| Polar Aprotic | Acetonitrile, DMSO, DMF | Moderate to Low | Possess high dipole moments to solvate the cation but are less effective at solvating the chloride anions due to the lack of hydrogen bond donor capability. |

| Ethers | Tetrahydrofuran (THF) | Very Low | Lower polarity and limited hydrogen bonding ability are insufficient to overcome the crystal lattice energy. |

| Chlorinated | Dichloromethane (DCM) | Very Low | While moderately polar, lacks strong hydrogen bonding interactions required for effective solvation of the salt. |

| Aromatic | Toluene | Insoluble | Nonpolar nature provides minimal interaction with the ionic salt. |

| Aliphatic | Hexanes, Heptane | Insoluble | Nonpolar, with only weak van der Waals forces, incapable of disrupting the ionic lattice. |

A Validated Experimental Protocol for Solubility Determination

Accurate determination of solubility is fundamental. The "shake-flask" or equilibrium concentration method is a robust and widely accepted technique for measuring thermodynamic solubility.[6][7][8] This protocol ensures that a true equilibrium is reached between the solid salt and the solvent.

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the thermodynamic solubility of a solid in a solvent.

Step-by-Step Methodology

-

Sample Preparation: To a series of vials, add a known volume of the desired organic solvent. Add an excess amount of this compound to each vial. The excess solid is crucial to ensure that a saturated solution is formed and that equilibrium is established with the solid phase.[7]

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker or agitator. Agitate the suspensions for a predetermined period, typically 24 to 48 hours, to ensure that equilibrium is reached.[8] Preliminary experiments can determine the minimum time required to achieve equilibrium.[6][8]

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a chemically inert, fine-pore filter (e.g., 0.22 µm PTFE) to remove all undissolved solid particles. This step is critical to prevent artificially high concentration measurements.

-

Quantification: Accurately dilute the filtered, saturated solution with a suitable solvent (often the mobile phase of the analytical method). Quantify the concentration of the dissolved analyte using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9][10] A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

-

Calculation: From the measured concentration and the dilution factor, calculate the solubility of the compound in the test solvent at the specified temperature. Express the results in appropriate units (e.g., mg/mL, g/L, or mol/L).

Data Presentation Template

As no specific quantitative data was found in the literature, the following table is provided as a template for researchers to populate with their own experimental findings.

| Organic Solvent | Temperature (°C) | Experimental Solubility (mg/mL) | Experimental Solubility (mol/L) | Observations |

| Methanol | 25 | |||

| Ethanol | 25 | |||

| Isopropanol | 25 | |||

| Acetonitrile | 25 | |||

| Tetrahydrofuran | 25 | |||

| Dichloromethane | 25 | |||

| Toluene | 25 |

Conclusion and Future Outlook

The solubility of this compound in organic solvents is a critical parameter for its effective use in synthetic and pharmaceutical applications. While its dihydrochloride nature strongly suggests a preference for polar, protic solvents and limited solubility in nonpolar media, this technical guide emphasizes the necessity of rigorous experimental verification. The provided theoretical framework and detailed experimental protocol offer a comprehensive approach for researchers to accurately determine and understand the solubility profile of this important chiral building block. Future work should focus on generating a comprehensive, publicly available dataset of its solubility in a wide range of solvents and temperatures, and exploring the use of co-solvent systems to modulate its solubility for specific applications.

References

-

G. M. van der Moolen, J. H. ter Horst, and P. G. Wierda, "Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach," Journal of Chemical Theory and Computation, 2022. [Link]

-

A. Kolker and J. J. de Pablo, "Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents," Industrial & Engineering Chemistry Research, 1996. [Link]

-

Chemistry Stack Exchange, "Why amine salts are soluble in water?," 2016. [Link]

-

Slideshare, "solubility experimental methods.pptx," n.d. [Link]

-

A. Jouyban, "Experimental and Computational Methods Pertaining to Drug Solubility," InTech, 2012. [Link]

-

G. M. van der Moolen, J. H. ter Horst, and P. G. Wierda, "Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach," Journal of Chemical Theory and Computation, 2022. [Link]

-

Pharmapproach, "SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT," 2013. [Link]

-

Wikipedia, "Pyrrolidine," n.d. [Link]

-

Amerigo Scientific, "(S)-2-(Aminomethyl)pyrrolidine dihydrochloride," n.d. [Link]

-

I. V. Kulakov, et al., "Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors," MDPI, 2024. [Link]

-

J. C. K. Chu, et al., "Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction," PMC, 2024. [Link]

-

M. A. Kabisch, et al., "Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes," PMC, 2022. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. echemi.com [echemi.com]

- 6. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. solubility experimental methods.pptx [slideshare.net]

- 10. pharmatutor.org [pharmatutor.org]

An In-depth Technical Guide to the Spectroscopic Data of (S)-Pyrrolidin-2-ylmethanamine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

Molecular Structure and Key Features

A foundational understanding of the molecule's structure is essential for interpreting its spectroscopic data. (S)-Pyrrolidin-2-ylmethanamine dihydrochloride consists of a saturated five-membered pyrrolidine ring with a primary aminomethyl substituent at the chiral center (C2). The dihydrochloride salt form means that both the secondary amine within the pyrrolidine ring and the primary exocyclic amine are protonated, forming ammonium chlorides.

Molecular Diagram

Caption: Fig 1. Structure of this compound

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) provides detailed information about the hydrogen atoms in a molecule, revealing their chemical environment, proximity to other protons, and stereochemical relationships. For this compound, the protonation of the nitrogen atoms and the chiral center at C2 are expected to significantly influence the ¹H NMR spectrum.

Predicted ¹H NMR Data

The following table outlines the predicted chemical shifts (δ) and multiplicities for the protons of this compound in a common NMR solvent such as D₂O. The use of D₂O will lead to the exchange of the amine and ammonium protons with deuterium, causing their signals to disappear from the spectrum.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

| H2 | ~3.8 - 4.0 | Multiplet | Chiral proton, deshielded by two adjacent protonated nitrogen atoms. |

| H6 (CH₂-NH₃⁺) | ~3.3 - 3.5 | Multiplet | Diastereotopic protons adjacent to the chiral center and a protonated amine. |

| H5 (ring CH₂) | ~3.2 - 3.4 | Multiplet | Protons adjacent to the protonated ring nitrogen. |

| H3, H4 (ring CH₂) | ~1.8 - 2.2 | Multiplet | Overlapping signals of the remaining pyrrolidine ring protons. |

| NH₂⁺ (ring) | Disappears in D₂O | Broad Singlet | Expected to be a broad signal due to quadrupolar relaxation and exchange. |

| NH₃⁺ (exocyclic) | Disappears in D₂O | Broad Singlet | Expected to be a broad signal due to quadrupolar relaxation and exchange. |

Causality of Spectral Features

-

Downfield Shifts: The electron-withdrawing effect of the protonated nitrogen atoms (NH₂⁺ and NH₃⁺) causes significant deshielding of adjacent protons (H2, H5, and H6), shifting their signals to a lower field (higher ppm values) compared to the neutral amine.

-

Signal Multiplicity: The complex splitting patterns (multiplets) arise from spin-spin coupling between non-equivalent neighboring protons. The chiral center at C2 renders the two H6 protons and the two H5 protons diastereotopic, meaning they are chemically non-equivalent and will likely exhibit distinct chemical shifts and coupling patterns.

-

Solvent Effects: The choice of solvent is critical. In a non-exchanging solvent like DMSO-d₆, the NH protons would be visible, typically as broad signals at lower field.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. Each unique carbon atom in a different chemical environment gives a distinct signal.

Predicted ¹³C NMR Data

The table below presents the predicted chemical shifts for the carbon atoms of this compound.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C2 | ~55 - 60 |

| C6 | ~40 - 45 |

| C5 | ~45 - 50 |

| C3 | ~25 - 30 |

| C4 | ~20 - 25 |

Rationale for Chemical Shift Assignments

-

C2, C5, and C6: These carbons are directly attached to nitrogen atoms. The electronegativity of nitrogen causes a downfield shift. The presence of the positive charge on the nitrogens further enhances this effect.

-

C3 and C4: These carbons are further from the electronegative nitrogen atoms and therefore appear at a higher field (lower ppm values), in the typical range for aliphatic carbons.[1]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition, and the fragmentation pattern can be used to elucidate the structure. For this compound, Electrospray Ionization (ESI) in positive ion mode would be the method of choice. The expected molecular ion would correspond to the free base [M+H]⁺ after the loss of the two HCl molecules.

Predicted Mass Spectrometry Data

-

Molecular Ion (M=C₅H₁₂N₂): [M+H]⁺ = m/z 101.11

-

Base Peak: m/z 70.08 (loss of the aminomethyl group)

Proposed Fragmentation Pathway

The primary fragmentation pathway in MS/MS would likely involve the loss of the aminomethyl group, leading to the formation of a stable pyrrolidine fragment.

Caption: Fig 2. Proposed MS Fragmentation of the free base.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of the chemical bonds. It is particularly useful for identifying functional groups.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3000 - 2800 | N-H in R₂NH₂⁺ and RNH₃⁺ | N-H stretch |

| 2950 - 2850 | C-H | C-H stretch (aliphatic) |

| 1600 - 1500 | N-H | N-H bend |

| 1470 - 1430 | C-H | C-H bend (scissoring) |

Interpretation of IR Data

-

N-H Stretching: A very broad and strong absorption band in the 3000-2800 cm⁻¹ region is characteristic of the N-H stretching vibrations in the secondary and primary ammonium salts. This broadness is due to hydrogen bonding.

-

C-H Stretching: Absorptions in the 2950-2850 cm⁻¹ range are due to the stretching of the C-H bonds in the pyrrolidine ring and the methylene group.

-

N-H Bending: The N-H bending vibrations are expected to appear in the 1600-1500 cm⁻¹ region.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

Protocol for ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to obtain optimal resolution and lineshape.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Set the spectral width to cover the range of -1 to 13 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

A larger number of scans will be required due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or water.

-

Instrument Setup: Use an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire data in positive ion mode over a mass range that includes the expected molecular ion (e.g., m/z 50-200).

-

Optimize source parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the molecular ion.

-

For fragmentation analysis (MS/MS), select the molecular ion (m/z 101.11) and apply collision-induced dissociation (CID).

-

Protocol for Infrared (IR) Spectroscopy

-

Sample Preparation:

-

For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid sample directly on the ATR crystal.

-

-

Instrument Setup: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

A sufficient number of scans (e.g., 16 or 32) should be co-added to obtain a good spectrum.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. By understanding the expected ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data, researchers can more effectively confirm the structure and purity of this important chiral building block. The provided protocols offer a standardized approach to data acquisition, ensuring the generation of high-quality and reliable results. It is the author's hope that this guide will serve as a valuable resource for scientists and professionals in the field of drug development and chemical research.

References

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0255245). Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

NIST. (n.d.). Pyrrolidine. Retrieved from the NIST WebBook. [Link]

-